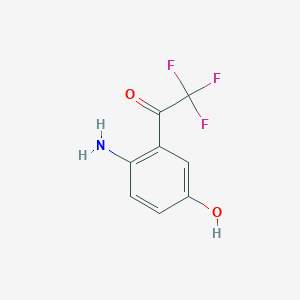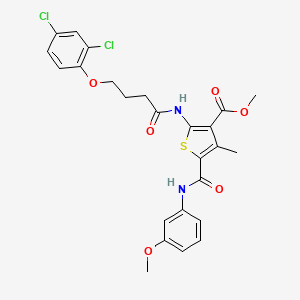
2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2,5-diclorofenil)-1,3-oxazol-4-carboxílico es un compuesto heterocíclico que contiene grupos funcionales de oxazol y ácido carboxílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-(2,5-diclorofenil)-1,3-oxazol-4-carboxílico típicamente implica la ciclización de precursores apropiados en condiciones controladas. Un método común implica la reacción de cloruro de 2,5-diclorobenzoílo con glicina en presencia de una base para formar el anillo de oxazol .
Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 2-(2,5-diclorofenil)-1,3-oxazol-4-carboxílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de oxazol correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol u otros grupos funcionales.
Sustitución: El grupo diclorofenilo puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Productos principales:
Oxidación: Derivados de oxazol con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados alcohólicos del compuesto original.
Sustitución: Derivados de oxazol sustituidos con varios grupos funcionales que reemplazan los átomos de cloro.
Aplicaciones Científicas De Investigación
El ácido 2-(2,5-diclorofenil)-1,3-oxazol-4-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a su capacidad para interactuar con objetivos biológicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2,5-diclorofenil)-1,3-oxazol-4-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se esté estudiando .
Compuestos similares:
Ácido 2-(2,5-diclorofenil)-1,3-benzoxazol-6-carboxílico: Estructura similar pero con un anillo de benzoxazol en lugar de un anillo de oxazol.
Ácido 5-(2,5-diclorofenil)-2-furanoico: Contiene un anillo de furano en lugar de un anillo de oxazol.
Singularidad: El ácido 2-(2,5-diclorofenil)-1,3-oxazol-4-carboxílico es único debido a su combinación específica de grupos funcionales, que confiere propiedades químicas y biológicas distintas.
Comparación Con Compuestos Similares
2-(2,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid: Similar structure but with a benzoxazole ring instead of an oxazole ring.
5-(2,5-Dichlorophenyl)-2-furoic acid: Contains a furan ring instead of an oxazole ring.
Uniqueness: 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H5Cl2NO3 |
|---|---|
Peso molecular |
258.05 g/mol |
Nombre IUPAC |
2-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO3/c11-5-1-2-7(12)6(3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
Clave InChI |
ZDNLCVYNGURAQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=NC(=CO2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12073730.png)


![O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12073740.png)

![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)



![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
![2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073818.png)

